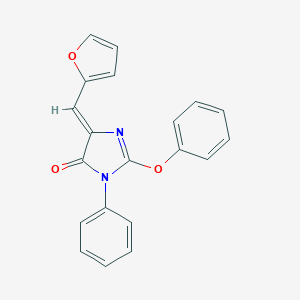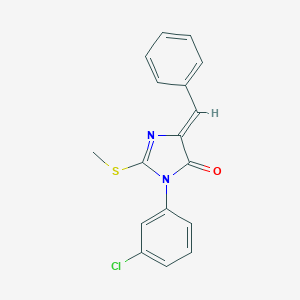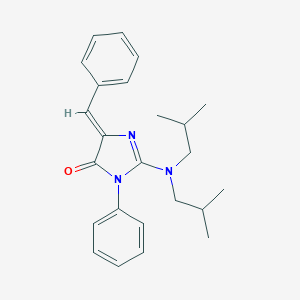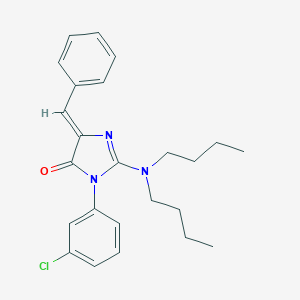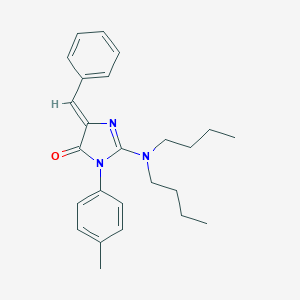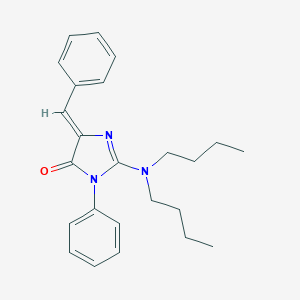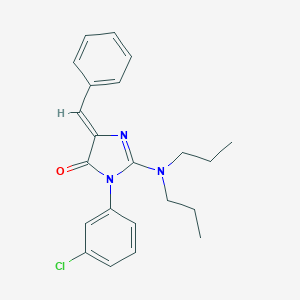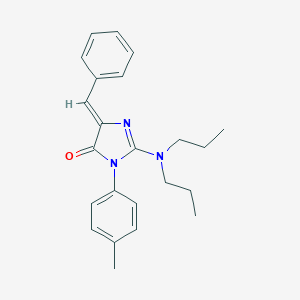![molecular formula C14H18N2OS B295982 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole is a chemical compound that belongs to the class of thiadiazole derivatives. It has been studied for its potential applications in various scientific research fields.
Mechanism of Action
The mechanism of action of 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole is not fully understood. However, it has been suggested that the compound may act as an inhibitor of various enzymes such as tyrosinase and acetylcholinesterase. It may also interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
Studies have shown that 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole has various biochemical and physiological effects. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor activities. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole in lab experiments is its high solubility in organic solvents such as DMSO and chloroform. This makes it easy to dissolve and work with in experiments. However, one of the limitations is its low stability under acidic conditions, which can lead to decomposition of the compound.
Future Directions
There are several future directions for the study of 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole. One direction is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, the use of 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole as a fluorescent probe for the detection of biomolecules could also be further explored. Finally, the potential use of the compound in the development of organic electronic devices could also be investigated.
Conclusion
In conclusion, 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole is a chemical compound that has been studied for its potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole involves the reaction of 2-bromoanisole with thiosemicarbazide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at a high temperature of 150°C. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole has been studied for its potential applications in various scientific research fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In material science, it has been studied for its potential applications in the development of organic electronic devices such as OLEDs and solar cells. In biochemistry, it has been investigated for its potential use as a fluorescent probe for the detection of biomolecules.
properties
Molecular Formula |
C14H18N2OS |
|---|---|
Molecular Weight |
262.37 g/mol |
IUPAC Name |
4-(2-hexoxyphenyl)thiadiazole |
InChI |
InChI=1S/C14H18N2OS/c1-2-3-4-7-10-17-14-9-6-5-8-12(14)13-11-18-16-15-13/h5-6,8-9,11H,2-4,7,10H2,1H3 |
InChI Key |
XJNJRDHZPUBLMJ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1C2=CSN=N2 |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C2=CSN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
